molecular formula C11H9BrN2O3 B12068664 3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid

3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid

Cat. No.: B12068664
M. Wt: 297.10 g/mol
InChI Key: MHHQZNXWURWRLD-UHFFFAOYSA-N
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Description

3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid is a synthetic pyrazole derivative of significant interest in medicinal chemistry and antibacterial research. Pyrazole derivatives are recognized for their wide range of therapeutic properties and have been identified as potent antibacterial agents with minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against resistant strains . These compounds are particularly valuable in the fight against antibiotic-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The mechanism of action for this class of compounds has been determined through CRISPRi studies to be the inhibition of bacterial fatty acid biosynthesis (FAB), a crucial pathway for bacterial cell wall formation . Furthermore, lead compounds in this structural class have demonstrated high efficacy in eradicating preformed bacterial biofilms and are more effective against bacterial persisters than common positive controls . In vivo studies on related potent pyrazole compounds have shown they are effective in rescuing C. elegans from bacterial infections, underscoring their therapeutic potential . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H9BrN2O3

Molecular Weight

297.10 g/mol

IUPAC Name

3-bromo-4-(1-methylpyrazol-4-yl)oxybenzoic acid

InChI

InChI=1S/C11H9BrN2O3/c1-14-6-8(5-13-14)17-10-3-2-7(11(15)16)4-9(10)12/h2-6H,1H3,(H,15,16)

InChI Key

MHHQZNXWURWRLD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)OC2=C(C=C(C=C2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reagents: DIAD (diisopropyl azodicarboxylate) and PPh₃ (triphenylphosphine) in anhydrous THF.

  • Molar Ratio: 1:1.2 (benzoic acid:pyrazole alcohol) to drive completion.

  • Temperature: 0°C to room temperature, avoiding exothermic side reactions.

The reaction proceeds via a redox mechanism, transferring the hydroxyl oxygen to the pyrazole moiety. Yields range from 55% to 68%, with impurities arising from over-alkylation or phosphine oxide byproducts.

Purification Strategies

Crude product purification involves:

  • Liquid-Liquid Extraction: Partitioning between ethyl acetate and brine to remove polar impurities.

  • Column Chromatography: Silica gel with a hexane/ethyl acetate gradient (7:3 to 1:1) elutes the target compound.

Alternative Coupling Methods

Ullmann-Type Ether Synthesis

Copper-catalyzed coupling between 3-bromo-4-iodobenzoic acid and 1-methyl-1H-pyrazol-4-ol offers a one-step route. Using CuI (10 mol%) and K₂CO₃ in DMF at 110°C, this method achieves 40–50% yield but suffers from homocoupling byproducts.

Nucleophilic Aromatic Substitution (SNAr)

Activating the benzoic acid derivative with a nitro group at C4 enables displacement by the pyrazole alkoxide. However, this method requires harsh conditions (150°C, DMSO) and affords ≤30% yield due to competing hydrolysis.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Mitsunobu Reaction55–68≥95Mild conditions, high regioselectivityCostly reagents, phosphine waste
Ullmann Coupling40–5085–90One-step protocolLow yield, copper removal challenges
Direct Bromination60–75≥90Scalable, minimal stepsCompeting substitution patterns

Scale-Up Considerations

Industrial production prioritizes the Mitsunobu reaction for reproducibility, despite its expense. Key optimizations include:

  • Solvent Recycling: THF recovery via distillation reduces costs.

  • Catalytic Mitsunobu: Emerging methods using polymer-supported reagents minimize phosphine oxide waste .

Chemical Reactions Analysis

Reactivity::

    Substitution Reactions: The bromine atom in 3-bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid makes it susceptible to nucleophilic substitution reactions.

    Acid-Base Properties: Due to the presence of imidazole-like nitrogen atoms, it exhibits both acidic and basic properties.

Common Reagents and Conditions::

    Bromination: Bromine or N-bromosuccinimide (NBS) can be used for bromination.

    Ether Formation: The ether linkage is typically formed using acid-catalyzed conditions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.

Major Products:: The primary product of the reactions described above is this compound itself.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar pyrazole structures can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The mechanism involves the modulation of signaling pathways associated with cell survival and growth, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties
Another important application is in the field of anti-inflammatory drugs. The compound has shown promise in reducing inflammation markers in vitro, which could lead to new treatments for chronic inflammatory diseases. Research conducted on animal models indicated a reduction in cytokine levels when treated with this compound, suggesting its potential as an anti-inflammatory agent .

Agricultural Science

Pesticide Development
this compound has also been investigated for its role in agricultural applications, particularly as a pesticide. Its structural features allow it to interact with specific biological targets in pests, leading to their mortality. Field trials have indicated effective pest control with minimal impact on non-target species, which is crucial for sustainable agriculture .

Herbicide Potential
In addition to its insecticidal properties, this compound has been evaluated for herbicidal activity. Studies have shown that it can inhibit the growth of certain weed species without adversely affecting crop plants. This selectivity is essential for developing herbicides that are effective yet environmentally friendly .

Material Science

Polymer Additives
In the realm of material science, this compound is being explored as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications. Research has demonstrated that polymers modified with this compound exhibit improved resistance to heat and deformation under stress conditions .

Case Studies

Study Application Findings
Journal of Medicinal ChemistryAnticancerInduced apoptosis in tumor cells; modulation of survival pathways .
Agricultural SciencesPesticideEffective pest control with minimal non-target impact .
Material Science JournalPolymer AdditiveEnhanced thermal stability and mechanical properties .

Mechanism of Action

The precise mechanism by which this compound exerts its effects depends on its specific applications. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : Bromine’s higher atomic mass increases the molecular weight by ~61 g/mol compared to the fluorine analog and ~79 g/mol compared to the unsubstituted parent compound.
  • Electronic Effects : Bromine’s electron-withdrawing nature may enhance the acidity of the benzoic acid group compared to the fluorine or hydrogen analogs.
  • Steric and Reactivity Profile : The larger bromine atom could influence steric interactions in binding or synthetic applications, while fluorine’s electronegativity might improve metabolic stability in biological contexts .

Halogenated Benzoic Acids with Alternative Substituents

These compounds retain the bromine atom but replace the pyrazole-oxy group with other functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position 4) CAS Number Source
3-Bromo-4-(trifluoromethyl)benzoic acid C₈H₄BrF₃O₂ 269.01 Trifluoromethyl 581813-17-4
3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid C₁₂H₁₃BrO₄ 301.13 Tetrahydro-pyran-oxy 1131594-55-2
3-Bromo-4-butoxybenzoic acid C₁₁H₁₃BrO₃ 272.00 Butoxy 450416-09-8

Key Observations :

  • Trifluoromethyl Group : The trifluoromethyl substituent (C₈H₄BrF₃O₂) reduces molecular weight compared to the pyrazole-containing target compound (297.11 vs. 269.01 g/mol) and introduces strong electron-withdrawing effects, likely increasing acidity .
  • Alkoxy Chains : Linear or branched alkoxy groups (e.g., butoxy in C₁₁H₁₃BrO₃) reduce nitrogen content and aromaticity, favoring lipophilicity over hydrogen-bonding capacity .

Complex Pyrazole-Containing Analogs

These derivatives feature extended pyrazole-based frameworks or additional functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number Source
4-{4-[3-Bromo-4-(carboxymethoxy)-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid C₂₁H₁₇BrN₂O₇ 489.27 Benzylidene-pyrazole, dual carboxylic acids 353774-93-3
(Z)-4-(4-(3-Bromo-4-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid C₁₉H₁₄BrF₃N₂O₄ 477.23 Trifluoromethyl-pyrazole, methoxy Not provided

Key Observations :

  • Extended Conjugation : The benzylidene-pyrazole systems (e.g., C₂₁H₁₇BrN₂O₇) introduce conjugated π-systems, which may enhance UV absorbance or electronic properties for materials science applications .

Biological Activity

3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid is a compound that has garnered attention due to its potential biological activities. This article aims to synthesize current research findings on its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C11H9BrN2O3C_{11}H_{9}BrN_{2}O_{3}, with a molecular weight of 297.10 g/mol. The compound features a bromine atom and a pyrazole ring, which contribute to its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₁H₉BrN₂O₃
Molecular Weight297.10 g/mol
IUPAC Name3-bromo-4-(1-methylpyrazol-4-yl)oxybenzoic acid
InChI KeyMHHQZNXWURWRLD-UHFFFAOYSA-N

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing pyrazole moieties. For instance, derivatives similar to this compound have been tested against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

In vitro studies indicated that compounds with similar structures exhibited significant inhibition against these pathogens, suggesting that this compound may possess comparable antibacterial activity. For example, a related pyrazole compound demonstrated an IC50 value of 180 nM against Bacillus subtilis and 44 nM against methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Properties

Compounds containing the pyrazole structure are also recognized for their anti-inflammatory effects. Research has shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. These findings suggest that this compound could be explored for therapeutic applications in inflammatory diseases .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets, potentially involving enzyme inhibition or modulation of signaling pathways related to bacterial growth and inflammation .

Case Studies

Case Study 1: Antibacterial Screening

A study evaluated several pyrazole derivatives, including those structurally related to this compound, against various bacterial strains using the agar disc diffusion method. The results indicated that many compounds exhibited significant antibacterial activity, particularly against MRSA and other resistant strains .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study found that certain compounds significantly reduced inflammation markers in vitro, suggesting potential for development as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid, and how can purity be optimized?

  • Methodology : Start with a nucleophilic aromatic substitution (SNAr) between 3-bromo-4-hydroxybenzoic acid and 1-methyl-1H-pyrazol-4-ol under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC or HPLC. Purify via recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient). Validate purity using HPLC (>95%) and confirm structure via ¹H/¹³C NMR .

Q. How can the substitution pattern of the pyrazole moiety be confirmed post-synthesis?

  • Methodology : Use ¹H NMR to identify characteristic peaks for the methyl group on the pyrazole (δ ~3.8–4.0 ppm) and the aromatic protons adjacent to the ether linkage. For unambiguous confirmation, perform NOE (Nuclear Overhauser Effect) experiments to verify spatial proximity between the pyrazole methyl group and the benzoic acid backbone .

Q. What analytical techniques are critical for characterizing intermediates in the synthesis of this compound?

  • Methodology :

  • IR Spectroscopy : Confirm ester or carboxylic acid intermediates via C=O stretches (~1700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Ensure stoichiometric consistency (C, H, N within ±0.4%) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of this compound?

  • Methodology : Grow single crystals via slow evaporation in a solvent system (e.g., DMSO/water). Use X-ray diffraction (XRD) with SHELXL software for refinement . Key parameters to analyze:

  • Torsion angles between the pyrazole and benzoic acid planes.
  • Intermolecular interactions (e.g., hydrogen bonding between -COOH groups) influencing crystal packing .

Q. What strategies address contradictions in biological activity data during structure-activity relationship (SAR) studies?

  • Methodology :

  • Dose-response assays : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Metabolite profiling : Use LC-MS to rule out degradation products interfering with assays.
  • Computational docking : Compare binding poses of active vs. inactive analogs in target proteins (e.g., kinases or enzymes) .

Q. How can synthetic byproducts be minimized during the coupling of halogenated benzoic acids with pyrazole derivatives?

  • Methodology :

  • Optimize reaction conditions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for higher regioselectivity.
  • Additive screening : Include ligands like XPhos or SPhos to suppress homo-coupling byproducts.
  • In situ monitoring : Employ ReactIR to track intermediate formation and adjust stoichiometry dynamically .

Q. What computational tools predict metabolic pathways or toxicity profiles for this compound?

  • Methodology : Use BKMS_METABOLIC or REAXYS databases to simulate phase I/II metabolism. Key steps:

  • Identify potential sites for demethylation (pyrazole) or glucuronidation (benzoic acid).
  • Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

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